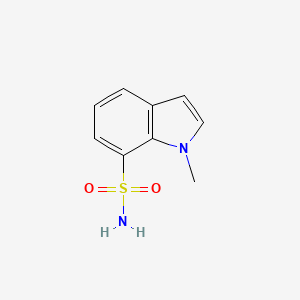

1-Methyl-1H-indole-7-sulfonic acid amide

Description

Properties

IUPAC Name |

1-methylindole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLDNQZEOSZNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation

The indole ring system can be synthesized by classical methods such as the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones. This method is adaptable for preparing substituted indoles including those with sulfonic acid amide groups.

N-Methylation

Detailed Process Example

A representative synthetic procedure adapted from patent literature and research publications is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Sulfonation | Chlorosulfonic acid, 0-50°C, 1-3 hours | Sulfonation of 1-methylindole at the 7-position to form 1-methylindole-7-sulfonyl chloride |

| 2. Amidation | Ammonia or ammonium hydroxide, 0-25°C, 2-6 hours | Conversion of sulfonyl chloride to sulfonic acid amide |

| 3. Purification | Crystallization or extraction | Isolation of 1-Methyl-1H-indole-7-sulfonic acid amide with high purity |

This method benefits from mild reaction conditions and avoids harsh reagents that could degrade the indole ring.

Reaction Medium and Catalysts

- Solvents: Protic solvents such as ethanol or methanol, or aprotic solvents like dichloromethane or N,N-dimethylformamide can be used depending on the step.

- Acid Catalysts: Sulfonation typically uses strong acids like chlorosulfonic acid. Amidation may proceed without additional catalysts or with mild bases.

- Temperature Control: Critical for regioselectivity and minimizing side reactions; typical ranges are 0-50°C for sulfonation and ambient temperature for amidation.

Analytical Monitoring and Purification

- Monitoring: Reaction progress is monitored by chromatographic techniques such as HPLC or TLC to ensure complete conversion.

- Purification: The product is purified by recrystallization or solvent extraction to achieve high purity suitable for further applications.

Research Findings and Industrial Relevance

- The preparation methods for indole sulfonic acid amides have been optimized to be cost-effective and scalable.

- Novel intermediates and reaction conditions have been developed to improve yields and reduce environmental impact.

- The processes avoid heavy metal catalysts and toxic reagents, aligning with green chemistry principles.

- These methods are foundational for synthesizing pharmaceutical intermediates like naratriptan, indicating the importance of efficient preparation of related indole sulfonic acid amides.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | 1-Methylindole or substituted indole derivatives |

| Sulfonating Agent | Chlorosulfonic acid, sulfur trioxide complexes |

| Amidation Agent | Ammonia, ammonium hydroxide |

| Methylating Agent | Methyl iodide, dimethyl sulfate |

| Solvents | Ethanol, methanol, dichloromethane, DMF |

| Temperature Range | 0–50°C (sulfonation), ambient (amidation) |

| Reaction Time | 1–6 hours per step |

| Purification Methods | Recrystallization, solvent extraction |

| Monitoring Techniques | HPLC, TLC |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-7-sulfonic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-Methyl-1H-indole-7-sulfonic acid amide span various disciplines:

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical structures.

- Reagent in Organic Reactions : It is employed as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

- Antiviral and Anticancer Properties : Research indicates that indole derivatives, including this compound, have potential as antiviral and anticancer agents due to their interactions with biological targets. Studies have shown that these compounds can inhibit viral replication and exhibit cytotoxic effects on cancer cells .

- Cellular Mechanisms : The compound influences cellular processes by modulating signaling pathways and gene expression related to cell cycle regulation and apoptosis.

Medicine

- Therapeutic Potential : Investigations are ongoing into the therapeutic applications of this compound for treating diseases such as cancer and viral infections. Its ability to interact with specific biological targets positions it as a candidate for drug development .

- Pharmaceutical Compositions : The compound has been explored for inclusion in pharmaceutical formulations aimed at treating various health conditions, including metabolic disorders and infections .

Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments, showcasing its versatility beyond biological applications.

- Corrosion Inhibitors : It has potential use as a corrosion inhibitor in industrial settings, contributing to material longevity and performance .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-7-sulfonic acid amide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonic acid amide group enhances the compound’s solubility and facilitates its interaction with biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonic Acid Amide vs. Carboxylic Acid

- 1-Methyl-1H-indole-7-carboxylic acid (CAS: 167479-16-5) replaces the sulfonic acid amide with a carboxylic acid group (C10H9NO2, MW: 175.19 g/mol). Carboxylic acids are less acidic (pKa ~4-5) compared to sulfonic acid derivatives (pKa ~1-2), impacting solubility and reactivity.

Sulfonic Acid Amide vs. Sulfonyl Group

Substituent Effects on Bioactivity

- Antimicrobial Indole Derivatives: Substituted 1H-indole-7-amines, such as trifluoroacetoacetate-based amides, demonstrate high antimicrobial activity .

- Trifluoromethyl Substitution: 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine (C9H8F3N3, MW: 215.18 g/mol) incorporates a trifluoromethyl group, a bioisostere known to increase metabolic stability and lipophilicity. This contrasts with the sulfonic acid amide’s polar nature, which may reduce membrane permeability .

Physicochemical Properties

Biological Activity

1-Methyl-1H-indole-7-sulfonic acid amide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features a sulfonic acid amide group that enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry, particularly in the fields of oncology and virology.

Target of Action

The primary biological activity of this compound involves its interaction with bacterial targets, leading to inhibition of their growth and proliferation. This compound is classified as a sulfonamide-based indole derivative, which typically interacts with various biochemical pathways within bacterial cells to induce cell death.

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Inhibition of Enzymatic Activity : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : It influences cellular processes such as gene expression and apoptosis, potentially impacting cancer cell survival.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of sulfonamide compounds. These include good absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antiviral Properties

Research indicates that this compound demonstrates potential antiviral activity. Studies have shown that indole derivatives can inhibit viral replication and may serve as effective antiviral agents against various pathogens.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be 12.93 μM and 11.52 μM, respectively, indicating significant cytotoxicity compared to standard treatments like sorafenib .

Study on VEGFR-2 Inhibition

A recent study evaluated the inhibitory effects of a related indole derivative on the VEGFR-2 enzyme, which is implicated in tumor angiogenesis. The compound exhibited an IC50 value of 25 nM, demonstrating superior binding affinity compared to sorafenib (35 nM). This suggests that this compound could be a promising candidate for targeting angiogenesis in cancer therapy .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 25 | VEGFR-2 |

| Sorafenib | 35 | VEGFR-2 |

Safety and Toxicity Evaluation

In toxicity assessments, this compound exhibited a high safety profile with an IC50 value of 87.26 μM in non-cancerous cells. The selectivity index against cancer cell lines was notably high at values of 6.7 and 7.5 for MCF-7 and HCT116 cells, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.